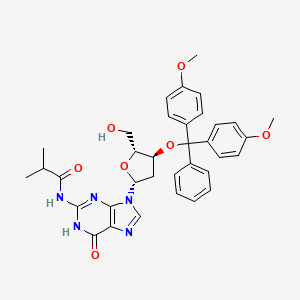
2-(4-Methoxyphenyl)-2-(1-piperidyl)acetonitrile hydrochloride
概要
説明
2-(4-Methoxyphenyl)-2-(1-piperidyl)acetonitrile hydrochloride: is a chemical compound that belongs to the class of organic compounds known as nitriles. It is characterized by the presence of a nitrile group (–C≡N) attached to a carbon atom, which is further bonded to a 4-methoxyphenyl group and a piperidyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-(1-piperidyl)acetonitrile hydrochloride typically involves the following steps:
-
Formation of 4-Methoxyphenylacetonitrile: : This can be achieved by reacting 4-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures (around 80-100°C) to facilitate the nucleophilic substitution reaction.
-
Introduction of the Piperidyl Group: : The next step involves the reaction of 4-methoxyphenylacetonitrile with piperidine. This can be done using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like acetonitrile. The reaction is typically carried out at room temperature to ensure the formation of the desired product.
-
Formation of the Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt. This can be achieved by treating the compound with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or methanol. The resulting product is then isolated by filtration and dried under vacuum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize reaction conditions and improve yield and purity. Additionally, advanced purification techniques such as recrystallization and chromatography may be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 2-(4-methoxyphenyl)-2-(1-piperidyl)ethylamine.
Substitution: Formation of 4-nitro-2-(4-methoxyphenyl)-2-(1-piperidyl)acetonitrile or 4-bromo-2-(4-methoxyphenyl)-2-(1-piperidyl)acetonitrile.
科学的研究の応用
2-(4-Methoxyphenyl)-2-(1-piperidyl)acetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-2-(1-piperidyl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(4-Methoxyphenyl)-2-(1-pyrrolidinyl)acetonitrile hydrochloride
- 2-(4-Methoxyphenyl)-2-(1-morpholinyl)acetonitrile hydrochloride
- 2-(4-Methoxyphenyl)-2-(1-azepanyl)acetonitrile hydrochloride
Comparison
Compared to similar compounds, 2-(4-Methoxyphenyl)-2-(1-piperidyl)acetonitrile hydrochloride is unique due to its specific structural features, such as the presence of the piperidyl group. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For example, the piperidyl group may confer different pharmacokinetic properties or binding affinities compared to other cyclic amines like pyrrolidinyl or morpholinyl groups.
特性
IUPAC Name |
2-(4-methoxyphenyl)-2-piperidin-1-ylacetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c1-17-13-7-5-12(6-8-13)14(11-15)16-9-3-2-4-10-16;/h5-8,14H,2-4,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNNPUFPHIPGJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)N2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-(Methoxymethoxy)phenyl][3-(methoxymethoxy)phenyl]methanone](/img/structure/B1460053.png)



![5-amino-3-(2-methoxyethyl)-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B1460057.png)

![[4-(Difluoromethoxy)benzyl]isobutylamine](/img/structure/B1460062.png)
![1-ethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B1460065.png)



